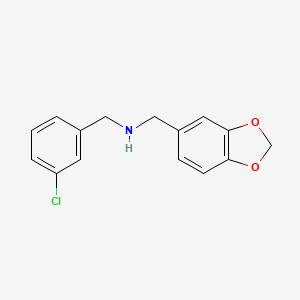

(1,3-苯并二氧杂环-5-基甲基)(3-氯苄基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a compound with a similar structure, where a nitrogen atom connects 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups, indicating that the compound of interest may also exhibit interesting coordination properties due to the presence of nitrogen and aromatic systems . The second paper describes the synthesis and biological evaluation of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which are potent P2X(7) antagonists . This suggests that the compound , with a benzylamine moiety, could potentially have biological activity, possibly as a receptor antagonist.

Synthesis Analysis

The synthesis of related compounds involves the formation of benzylamine derivatives with various substituents on the benzyl moiety. The second paper indicates that a variety of functional groups are tolerated on the benzyl moiety, including both electron-withdrawing and electron-donating groups, with ortho-substitution providing the greatest potency for biological activity . This suggests that the synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine could involve similar strategies, potentially allowing for the introduction of various substituents to modulate its properties.

Molecular Structure Analysis

The first paper provides a detailed structural analysis of a compound with a benzoxazol moiety, which is structurally similar to the benzodioxol moiety in the compound of interest. The paper reports that ab initio calculations were used to investigate the more stable structures of the compound, and X-ray diffraction analyses were performed on three crystals obtained in different media . This suggests that the molecular structure of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine could also be analyzed using similar computational and crystallographic techniques to determine its stable conformations and crystal packing.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine, they do provide insights into the reactivity of similar compounds. The first paper discusses the coordination compounds formed with cobalt and nickel, indicating that the compound has the ability to act as a ligand and form coordination complexes . This suggests that the compound of interest may also participate in chemical reactions that involve coordination to metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine can be inferred from the properties of related compounds discussed in the papers. The first paper mentions that the compound forms crystals in different media, which implies that the compound of interest may also have specific solubility characteristics and could form crystalline solids under certain conditions . The second paper's discussion of the biological activity of benzylamine derivatives suggests that the compound may have specific interactions with biological receptors, which could be related to its physical and chemical properties .

科学研究应用

抗菌活性

- 一项研究合成了 1,3-苯并二氧杂环-5-胺的衍生物,显示出与环丙沙星相比具有中等抗菌活性 (Aziz‐ur‐Rehman 等,2015).

代谢和排泄

- 对 5-氯-1,3-苯并二氧杂环-4-胺在大鼠中的代谢研究发现,其代谢过程复杂,与其他亚甲二氧苯基化合物相似 (T. Athersuch 等,2007).

结构和光谱分析

- 研究已经广泛分析了相关化合物的分子结构,揭示了它们振动频率和生物活性的见解 (N. T. Abdel Ghani & A. Mansour, 2012).

光聚合动力学

- 合成了类似化合物 1,3-苯并二氧杂环-5-基-甲基-马来酰亚胺,并对其光聚合动力学进行了表征,显示出在没有额外共引发剂的情况下具有较高的光引发效率 (Kemin Wang 等,2014).

虚拟筛选和生物学研究

- 针对尿激酶受体的虚拟筛选确定了衍生自苯并二氧杂环的化合物,用于潜在的乳腺癌治疗 (F. Wang 等,2011).

电荷转移配合物

- 合成了 2-芳基氨基甲基-1H-苯并咪唑与苯醌的电荷转移配合物,并对其进行了表征,显示了进行实验和 DFT 研究的潜力 (Ola R. Shehab & A. Mansour, 2013).

安全和危害

For safety information and potential hazards associated with (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

属性

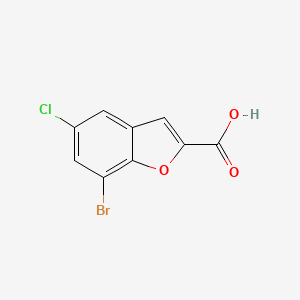

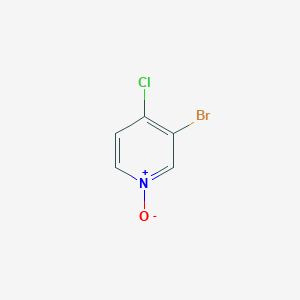

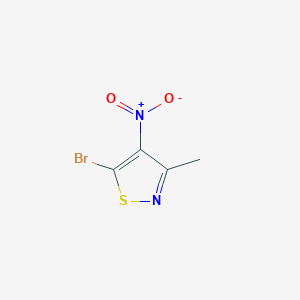

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUBCBQYZLTKFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356685 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine | |

CAS RN |

423736-31-6 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。